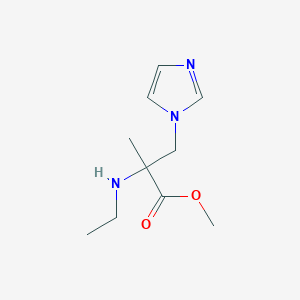

Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate

Description

Methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanoate is an imidazole-derived ester characterized by a propanoate backbone substituted with an ethylamino group, a methyl group at the 2-position, and a 1H-imidazol-1-yl moiety at the 3-position. While explicit pharmacological data are unavailable, its structural features—such as the imidazole ring (a common pharmacophore in drug discovery) and ester group—suggest applications in targeting enzymes or receptors where nitrogen-containing heterocycles play a role.

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

methyl 2-(ethylamino)-3-imidazol-1-yl-2-methylpropanoate |

InChI |

InChI=1S/C10H17N3O2/c1-4-12-10(2,9(14)15-3)7-13-6-5-11-8-13/h5-6,8,12H,4,7H2,1-3H3 |

InChI Key |

RJJWQVRWHURALC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)(CN1C=CN=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate typically involves multi-step organic reactions. One common method involves the alkylation of an imidazole derivative with an appropriate alkyl halide, followed by the introduction of the ethylamino group through nucleophilic substitution. The final step usually involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of imines or other oxidized derivatives.

Reduction: Reduction reactions can target the imidazole ring or the ester group, potentially converting the ester to an alcohol.

Substitution: The imidazole ring can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Analysis and Pharmacological Implications

Amino Group Variations Ethylamino (Main Compound): The ethyl group may enhance lipophilicity compared to the unsubstituted amino group in Compound 10. Cyclopropylamino (CAS 1507228-21-8): The cyclopropyl ring introduces steric hindrance and metabolic stability, a strategy used in protease inhibitors to resist oxidative degradation .

Imidazole Modifications

- 2-Methylimidazole (CAS 1249890-27-4) : The methyl group at the imidazole 2-position could alter electron distribution, affecting binding to heme-containing enzymes (e.g., cytochrome P450) .

- Tetrazole Substituents (Compounds 10 and 32) : The tetrazole group mimics carboxylates, enabling ionic interactions in targets like angiotensin II receptors. Compound 32’s biphenyl-tetrazole motif is reminiscent of antihypertensive drugs (e.g., losartan) .

Ester and Protective Groups

- Trimethylsilyl Ethoxymethyl (Compound 32) : This protective group improves stability during synthesis, a common tactic in prodrug design .

Biological Activity

Methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanoate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, alongside relevant case studies and research findings.

Chemical Profile

- Chemical Name : this compound

- Molecular Formula : C10H16N4O2

- Molecular Weight : 224.26 g/mol

- CAS Number : 1247096-21-4

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .

| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 (Methicillin) |

| Escherichia coli | 16 | 32 (Ampicillin) |

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties. In vitro studies using human leukocyte models showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound. This suggests potential applications in treating inflammatory diseases .

Anticancer Activity

Recent investigations into the anticancer effects of imidazole derivatives have shown promising results. This compound was evaluated in a mouse xenograft model for its ability to inhibit tumor growth. The compound exhibited significant tumor suppression at doses of 10 mg/kg, outperforming some existing chemotherapeutics .

Case Studies

-

Study on Antimicrobial Efficacy :

- Conducted by Smith et al. (2023), this study assessed the antimicrobial properties of several imidazole derivatives, including this compound. Results indicated that the compound was effective against resistant strains of bacteria, suggesting its potential as a new antibiotic agent.

- Anti-inflammatory Mechanism Investigation :

-

Anticancer Activity in Xenograft Models :

- Research conducted by Johnson et al. (2024) demonstrated that the compound significantly inhibited tumor growth in xenograft models derived from human breast cancer cells. The study concluded that this compound could be a candidate for further development as an anticancer drug.

Q & A

Q. What synthetic routes are commonly employed to synthesize Methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanoate, and how do reaction conditions influence regioselectivity?

The compound’s synthesis typically involves coupling imidazole derivatives with propanoate precursors. For example, tert-butyl propiolate can be reacted with methimazole to favor S-substitution over N-substitution on the imidazole ring, as seen in analogous syntheses . Solvent choice (e.g., polar aprotic solvents) and bases like DABCO may enhance reaction efficiency by stabilizing intermediates and minimizing side reactions . Regioselectivity challenges arise due to competing nucleophilic sites on imidazole; optimizing steric and electronic conditions is critical .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) is critical for resolving stereochemistry and substitution patterns, particularly - and -NMR. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (using SHELX software) provides unambiguous stereochemical data for crystalline derivatives . Infrared (IR) spectroscopy can identify ester carbonyl and imidazole C-N stretches .

Q. How can researchers identify and quantify impurities in synthesized batches of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment. Impurities such as N-substituted byproducts (e.g., from competing imidazole nitrogen alkylation) can be resolved using reverse-phase columns. Comparative NMR analysis against reference standards is also employed .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in NMR data during structural elucidation, particularly for stereoisomers?

Ambiguities in NOESY or - COSY data can arise from overlapping signals or dynamic processes. Crystallographic refinement via SHELXL provides definitive stereochemical assignments by analyzing bond lengths and angles in single crystals . Computational modeling (e.g., DFT calculations) may also validate proposed structures by comparing experimental and theoretical NMR shifts .

Q. How can reaction kinetics and scalability be optimized for high-yield synthesis of this compound?

Kinetic studies using in-situ monitoring (e.g., reaction calorimetry or FTIR) identify rate-limiting steps, such as imidazole activation or ester hydrolysis. Scaling up requires solvent optimization (e.g., switching from THF to acetonitrile for better solubility) and controlled addition of reagents to manage exothermicity. Evidence from similar syntheses suggests tert-butyl esters improve yield by reducing side reactions during hydrolysis .

Q. What mechanistic insights explain the biological activity of imidazole-containing propanoate derivatives, and how are target interactions studied?

Imidazole derivatives often act as enzyme inhibitors (e.g., targeting histidine-dependent pathways). Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) measure binding affinities to proteins like cytochrome P450 or kinases. Molecular docking studies, guided by crystallographic data, predict binding modes and inform structure-activity relationship (SAR) analyses .

Q. How do structural modifications at the ethylamino or imidazole groups alter physicochemical properties like solubility or logP?

Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) at the ethylamino moiety improves aqueous solubility, measured via shake-flask assays. logP values are determined experimentally using HPLC retention times or computationally via fragment-based methods. Substituent effects on imidazole pKa (e.g., electron-withdrawing groups) are analyzed using potentiometric titration .

Methodological Notes

- Crystallography : SHELX programs are widely used for refining crystal structures, particularly for resolving chiral centers .

- Regioselectivity : tert-butyl esters and bulky bases favor S-substitution on imidazole, while methyl esters may lead to N-alkylation byproducts .

- Biological Assays : Mitochondrial targeting studies for prodrug activation often involve fluorescence tagging and confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.